molecular formula C17H19N3O2S B2690819 N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946273-21-8

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2690819
CAS No.: 946273-21-8
M. Wt: 329.42
InChI Key: NRUSFRONWXIYPP-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps. One common method includes the reaction of 2-aminothiazole with benzoyl chloride to form the benzamide derivative. The cyclopentylamino group is then introduced through a nucleophilic substitution reaction with cyclopentylamine . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, the compound inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the thiazole ring in binding to active sites of target proteins.

Comparison with Similar Compounds

N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its potent anticancer activity.

    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Exhibits strong antimicrobial properties.

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Combines thiazole and sulfonamide groups for enhanced antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(18-13-8-4-5-9-13)10-14-11-23-17(19-14)20-16(22)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUSFRONWXIYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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